molecular formula C10H8Br2ClNO2 B1218131 Convolutamydine B

Convolutamydine B

Cat. No.: B1218131
M. Wt: 369.43 g/mol
InChI Key: ZRDJKQFIKGOBIS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Convolutamydine B is a natural product found in Amathia convoluta with data available.

Scientific Research Applications

Biological Activities

1. Anti-Inflammatory Properties

Convolutamydine B exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation. In studies involving formalin-induced licking behavior in mice, this compound demonstrated a dose-dependent reduction in inflammatory responses . Additionally, it was shown to inhibit nitric oxide production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophages .

2. Differentiation of HL-60 Cells

This compound has been found to induce differentiation in HL-60 cells, a human promyelocytic leukemia cell line. This property is crucial for developing potential therapeutic agents for leukemia and other hematological malignancies. The differentiation effects are attributed to the compound's ability to modulate signaling pathways involved in cell growth and differentiation .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. It has shown activity against KB (human oral cancer), U937 (human histiocytic lymphoma), and other cancer types. The compound’s mechanism appears to involve the inhibition of cell division and induction of apoptosis in cancer cells .

Case Studies

Study Focus Findings
Anti-inflammatory Effects Evaluated in formalin-induced licking modelReduced inflammatory response at doses as low as 0.01 mg/kg; inhibited leukocyte migration and pro-inflammatory cytokines
Differentiation Induction HL-60 CellsInduced differentiation, suggesting potential therapeutic use in leukemia treatment
Anticancer Evaluation Various Cancer Cell LinesDemonstrated significant cytotoxicity against multiple cancer types; inhibited cell division and induced apoptosis

Properties

Molecular Formula

C10H8Br2ClNO2

Molecular Weight

369.43 g/mol

IUPAC Name

(3R)-4,6-dibromo-3-(2-chloroethyl)-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C10H8Br2ClNO2/c11-5-3-6(12)8-7(4-5)14-9(15)10(8,16)1-2-13/h3-4,16H,1-2H2,(H,14,15)/t10-/m1/s1

InChI Key

ZRDJKQFIKGOBIS-SNVBAGLBSA-N

SMILES

C1=C(C=C(C2=C1NC(=O)C2(CCCl)O)Br)Br

Isomeric SMILES

C1=C(C=C(C2=C1NC(=O)[C@]2(CCCl)O)Br)Br

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2(CCCl)O)Br)Br

Synonyms

convolutamydine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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